Cas no 2109909-65-9 ((2R)-2-amino-1-(furan-2-yl)propan-1-one)

(2R)-2-Amino-1-(furan-2-yl)propan-1-one is a chiral compound featuring a furan ring and an amino ketone functional group. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis and pharmaceutical research, particularly in the development of bioactive molecules. The furan moiety enhances reactivity in heterocyclic chemistry, while the amino ketone group offers versatility as a building block for further derivatization. This compound is commonly utilized in medicinal chemistry for designing CNS-active agents due to its structural similarity to certain psychoactive substances. High purity grades are available for research applications, ensuring reproducibility in synthetic pathways. Its stability under controlled conditions and well-characterized properties make it a reliable intermediate in organic and medicinal chemistry workflows.
(2R)-2-amino-1-(furan-2-yl)propan-1-one structure
2109909-65-9 structure
Product Name:(2R)-2-amino-1-(furan-2-yl)propan-1-one
CAS No:2109909-65-9
MF:C7H9NO2
MW:139.151861906052
CID:6049557
PubChem ID:762674
Update Time:2025-05-27

(2R)-2-amino-1-(furan-2-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-798456
    • (2R)-2-amino-1-(furan-2-yl)propan-1-one
    • 2109909-65-9
    • Inchi: 1S/C7H9NO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,8H2,1H3/t5-/m1/s1
    • InChI Key: RPHQQQUBGVAYGH-RXMQYKEDSA-N
    • SMILES: O1C=CC=C1C([C@@H](C)N)=O

Computed Properties

  • Exact Mass: 139.063328530g/mol
  • Monoisotopic Mass: 139.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 56.2Ų

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Additional information on (2R)-2-amino-1-(furan-2-yl)propan-1-one

Research Brief on (2R)-2-amino-1-(furan-2-yl)propan-1-one (CAS: 2109909-65-9): Recent Advances and Applications

The compound (2R)-2-amino-1-(furan-2-yl)propan-1-one (CAS: 2109909-65-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient enantioselective synthesis of (2R)-2-amino-1-(furan-2-yl)propan-1-one using a novel asymmetric hydrogenation protocol. The researchers achieved >99% enantiomeric excess (ee) with a yield of 85%, representing a significant improvement over previous synthetic routes. This advancement is particularly relevant for scale-up production in pharmaceutical applications.

Pharmacological investigations have revealed that (2R)-2-amino-1-(furan-2-yl)propan-1-one exhibits selective binding affinity to certain serotonin receptor subtypes. In vitro studies using radioligand binding assays showed IC50 values in the low micromolar range for 5-HT2A and 5-HT2C receptors, suggesting potential applications in CNS disorders. However, the exact mechanism of action remains under investigation, with current hypotheses focusing on allosteric modulation rather than direct receptor agonism.

Recent preclinical studies have explored the compound's metabolic stability and pharmacokinetic properties. A 2024 report in Drug Metabolism and Disposition indicated that (2R)-2-amino-1-(furan-2-yl)propan-1-one demonstrates favorable metabolic stability in human liver microsomes, with a half-life exceeding 120 minutes. The compound shows moderate plasma protein binding (≈75%) and good oral bioavailability in rodent models, making it a promising candidate for further development.

Structural analogs of (2R)-2-amino-1-(furan-2-yl)propan-1-one are being investigated as potential leads for novel antimicrobial agents. A recent patent application (WO2023/154672) describes derivatives with potent activity against drug-resistant Gram-positive bacteria, including MRSA. The furan moiety appears critical for this activity, possibly through interference with bacterial cell wall synthesis.

Ongoing research is exploring the compound's potential in neurodegenerative diseases. Preliminary data from cell culture models of Parkinson's disease suggest neuroprotective effects at nanomolar concentrations, possibly through modulation of oxidative stress pathways. However, these findings require validation in animal models before clinical translation can be considered.

In conclusion, (2R)-2-amino-1-(furan-2-yl)propan-1-one represents a versatile scaffold with multiple potential therapeutic applications. The recent advances in its synthesis and biological characterization have positioned this compound as an important focus of current medicinal chemistry research. Future studies should address the optimization of its pharmacological profile and the elucidation of its precise molecular targets.

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